molecular formula C18H15N5O4 B7753438 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one

Cat. No.: B7753438
M. Wt: 365.3 g/mol
InChI Key: RFAUBLOCDZVVBV-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one: is a complex organic compound that features a combination of benzimidazole, pyrrole, and nitrophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Construction of the pyrrole ring: This might involve the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the nitrophenyl group: This can be done via nitration of a suitable phenyl precursor followed by methoxylation.

    Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production would likely scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one: may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzimidazole and pyrrole rings can interact with biological targets such as:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering signal transduction pathways.

    DNA/RNA: Intercalating into nucleic acids and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.

    Pyrrole derivatives: Often used in pharmaceuticals for their anti-inflammatory and anticancer properties.

    Nitrophenyl compounds: Commonly used in the synthesis of dyes and pigments.

Uniqueness

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one: is unique due to the combination of these functional groups, which may confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-27-15-7-6-10(23(25)26)8-13(15)22-9-14(24)16(17(22)19)18-20-11-4-2-3-5-12(11)21-18/h2-8H,9,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAUBLOCDZVVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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